molecular formula C9H6F3NO4 B594969 [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1214332-25-8

[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B594969
CAS No.: 1214332-25-8
M. Wt: 249.145
InChI Key: JBBKHDVSQPUPHD-UHFFFAOYSA-N
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Description

[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid: is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid typically involves the following steps:

    Nitration: The introduction of the nitro group is usually achieved through the nitration of a suitable precursor, such as 3-(trifluoromethyl)phenylacetic acid. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Esters: Formed from esterification reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

This compound can be used in the development of biologically active molecules. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of derivatives, making them potential candidates for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on the specific application and the molecular targets involved. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    [4-Nitrophenyl]acetic acid: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.

    [3-(Trifluoromethyl)phenyl]acetic acid: Lacks the nitro group, which can influence its reactivity and applications.

    [4-Nitro-2-(trifluoromethyl)phenyl]acetic acid: A positional isomer with different chemical properties due to the position of the trifluoromethyl group.

Uniqueness

The combination of the nitro and trifluoromethyl groups in [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-3-5(4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKHDVSQPUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742677
Record name [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-25-8
Record name [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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